molecular formula C20H23ClN2O4S B5343092 N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B5343092
M. Wt: 422.9 g/mol
InChI Key: BTHHUPUCPNLBGR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-phenol with a suitable phenyl halide under basic conditions to form the phenoxyphenyl intermediate.

    Piperidine ring formation: The phenoxyphenyl intermediate is then reacted with a piperidine derivative to form the piperidine ring.

    Introduction of the ethylsulfonyl group: The piperidine intermediate is then reacted with an ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.

    Carboxamide formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it might interact with specific proteins or enzymes, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxylate

Uniqueness

The unique combination of functional groups in N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it might exhibit different biological activities, stability, or reactivity, making it valuable for specific research or industrial purposes.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-2-28(25,26)23-12-10-15(11-13-23)20(24)22-18-14-16(21)8-9-19(18)27-17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHHUPUCPNLBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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